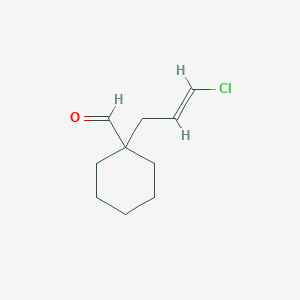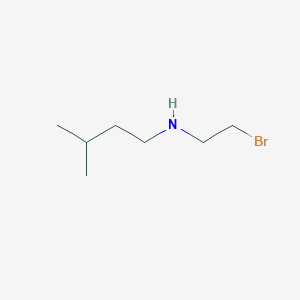
(2-Bromoethyl)(3-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromoethyl)(3-methylbutyl)amine is an organic compound with the molecular formula C₇H₁₆BrN It is a brominated amine, characterized by the presence of a bromoethyl group attached to a 3-methylbutylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(3-methylbutyl)amine typically involves the reaction of 3-methylbutylamine with 2-bromoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
3-Methylbutylamine+2-Bromoethanol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(3-methylbutyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or other derivatives.
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines or other reduced compounds.
Scientific Research Applications
(2-Bromoethyl)(3-methylbutyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(3-methylbutyl)amine involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The amine group can form hydrogen bonds and interact with various molecular targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethyl)(3-methylbutyl)amine: Similar structure but with a chlorine atom instead of bromine.
(2-Iodoethyl)(3-methylbutyl)amine: Similar structure but with an iodine atom instead of bromine.
(2-Bromoethyl)(2-methylpropyl)amine: Similar structure but with a different alkyl group.
Uniqueness
(2-Bromoethyl)(3-methylbutyl)amine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and chemical properties. The specific arrangement of the alkyl groups also influences its behavior in chemical reactions and interactions with other molecules.
Properties
Molecular Formula |
C7H16BrN |
|---|---|
Molecular Weight |
194.11 g/mol |
IUPAC Name |
N-(2-bromoethyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C7H16BrN/c1-7(2)3-5-9-6-4-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
TZXJHDCCHLINTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


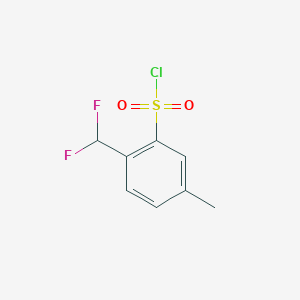
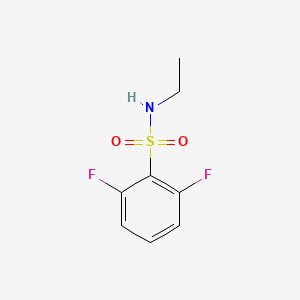
![2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol](/img/structure/B13283809.png)

![4-[(Prop-2-YN-1-YL)amino]pyridine-2-carboxylic acid](/img/structure/B13283811.png)

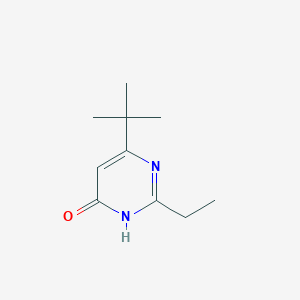
![1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride](/img/structure/B13283827.png)
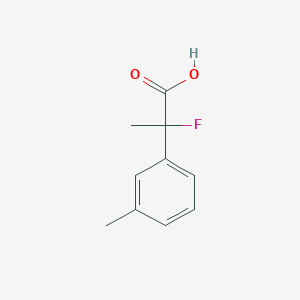
amine](/img/structure/B13283848.png)
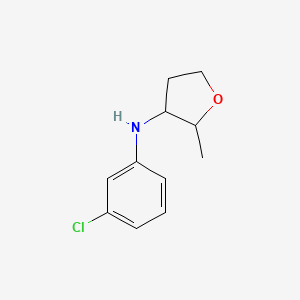
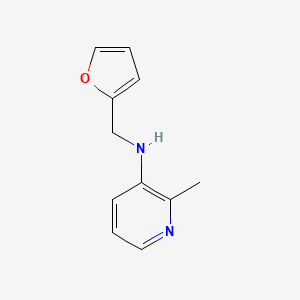
![2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13283868.png)
